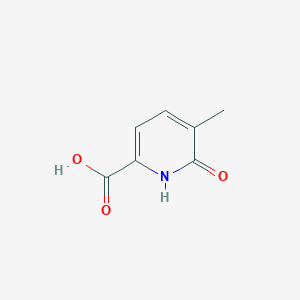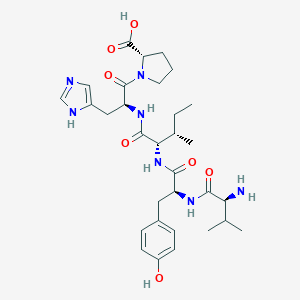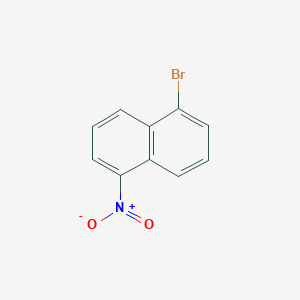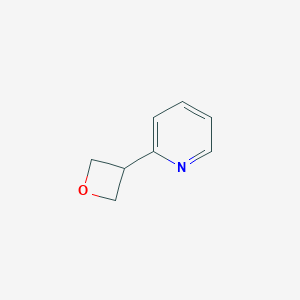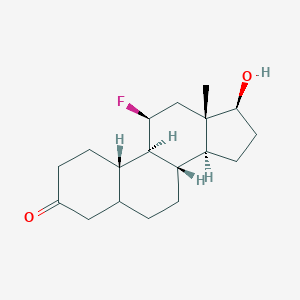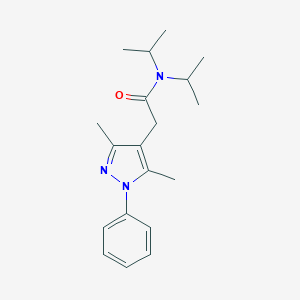![molecular formula C10H9BrN2O2 B040343 Ethyl 6-bromoimidazo[1,2-a]pyridine-3-carboxylate CAS No. 372198-69-1](/img/structure/B40343.png)
Ethyl 6-bromoimidazo[1,2-a]pyridine-3-carboxylate
概要
説明
Ethyl 6-bromoimidazo[1,2-a]pyridine-3-carboxylate, also known as this compound, is a useful research compound. Its molecular formula is C10H9BrN2O2 and its molecular weight is 269.09 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Anti-inflammatory and Analgesic Properties : Ethyl 2-methylimidazo[1,2-a]pyrimidine-3-carboxylic acids demonstrate potential anti-inflammatory, analgesic, antipyretic, and ulcerogenic activities (Abignente et al., 1984).
Anti-Hepatitis B Virus Activity : Derivatives like ethyl 6-bromo-8-hydroxyimidazo[1,2a]pyridine-3-carboxylate, specifically 10o and 10s, show promising anti-hepatitis B virus activity and cytotoxicity in HepG2.2.15 cells (Chen et al., 2011).
Synthesis of Various Compounds : Ethyl 6-amino-5-cyano-4-aryl-2-methyl-4H-pyran-3-carboxylate can be converted into diverse compounds like 1,6-diazanaphthalene and pyrano-[2,3-c]pyrazole (Harb et al., 1989).
Synthesis of Amino Acid Derivatives : 8-hydroxyimidazo[1,2-a]pyridine-2-carboxylic acid and its derivatives are used to synthesize various amino acid derivatives and amides (Stanovnik et al., 2008).
Immunomodulatory and Anticancer Activities : Novel 2substituted 6-bromo-3-methylthiazolo[3,2a]benzimidazole derivatives demonstrate strong immunomodulatory and anticancer activities, with specific cytotoxicity against colon carcinoma cells (Abdel‐Aziz et al., 2009).
Synthesis of N-(pyridin-2-yl)amides : N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines can be synthesized from α-bromoketones and 2-aminopyridines, resulting in versatile compounds with potential applications in various fields (Liu et al., 2019).
Microwave-Assisted Synthesis Methods : A microwave-assisted method enables the synthesis of 3-alkenylimidazo[1,2-a]pyridines in high to moderate yields, applicable in various imidazo[1,2-a]pyridine derivatives (Koubachi et al., 2008).
Potential Anti-Tubercular Compounds : A QSAR modeling study identified six novel anti-tubercular compounds with higher activity and good pharmacokinetic properties, indicating potential for future clinical trials (Abdullahi et al., 2020).
Synthesis of Novel Heterocyclic Systems : The synthesis of novel pyridothienopyrimidines, pyridothienopyrimidobenzimidazoles, and related fused polyheterocyclic systems was demonstrated using novel synthons (Bakhite et al., 2005).
Suzuki-Miyaura Borylation Reaction : A palladium-catalyzed Suzuki-Miyaura borylation reaction was used for synthesizing potential anti-cancer and anti-TB agents, with two compounds showing potent anti-cancer activity in NCI-60 screening (Sanghavi et al., 2022).
将来の方向性
作用機序
Target of Action
Ethyl 6-bromoimidazo[1,2-a]pyridine-3-carboxylate is a compound that has been studied for its potential anti-proliferative activity against S. pneumoniae . The primary target of this compound is the bacterial cell division protein FtsZ .
Mode of Action
The compound interacts with the Vitamin K3-binding region of a homology model generated for S. pneumoniae FtsZ . This interaction inhibits the assembly of the bacterial cell division machinery, thereby exerting its anti-proliferative effect .
Biochemical Pathways
It is known that the compound disrupts the normal function of ftsz, a protein essential for bacterial cell division .
Pharmacokinetics
The compound is predicted to have high gi absorption and is likely bbb permeant . It is also predicted to be a CYP1A2 and CYP2C19 inhibitor .
Result of Action
The primary result of the compound’s action is the inhibition of bacterial cell division, leading to anti-proliferative activity against S. pneumoniae . This could potentially lead to the death of the bacteria, although further studies are needed to confirm this.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the compound should be stored in a dry room at normal temperature for optimal stability . Additionally, direct contact with skin and eyes should be avoided, and good ventilation should be ensured during handling .
生化学分析
Biochemical Properties
Compounds with a similar imidazo[1,2-a]pyridine-3-carboxylate core have been synthesized and screened for their anti-proliferative activity . These compounds have shown inhibitory action on FtsZ, a key cell-division protein .
Cellular Effects
Compounds with a similar core have shown anti-bacterial action against certain bacteria without any activity on other bacteria
Molecular Mechanism
It is suggested that compounds with a similar core may bind to the Vitamin K3-binding region of a homology model generated for certain proteins
特性
IUPAC Name |
ethyl 6-bromoimidazo[1,2-a]pyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrN2O2/c1-2-15-10(14)8-5-12-9-4-3-7(11)6-13(8)9/h3-6H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMTDOHAWLUJHAI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C2N1C=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30621803 | |
| Record name | Ethyl 6-bromoimidazo[1,2-a]pyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30621803 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
372198-69-1 | |
| Record name | Ethyl 6-bromoimidazo[1,2-a]pyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30621803 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
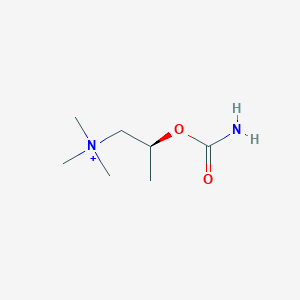
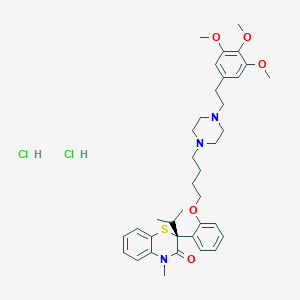

![2-Methylimidazo[1,2-a]pyridin-8-amine](/img/structure/B40267.png)
